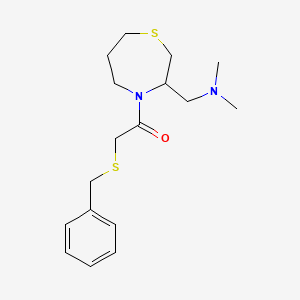

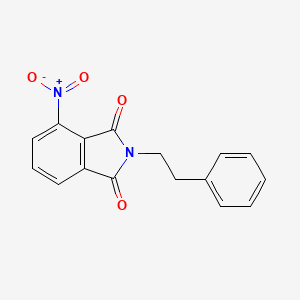

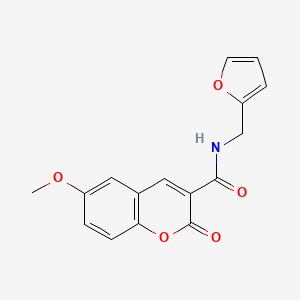

3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one, is a derivative of the indolin-2-one family, which has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. The indolin-2-one nucleus is a common scaffold in many pharmacologically active compounds and is known for its versatility in chemical reactions .

Synthesis Analysis

The synthesis of indolin-2-one derivatives has been explored through various methods. An unprecedented reaction between indolin-2-ones and α-substituted ketones has been developed, yielding a range of 3-hydroxy-3-phenacyloxindole derivatives under mild conditions . Microwave irradiation has been employed to synthesize novel 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs, which have shown potential as anticancer agents . Additionally, a catalyst and solvent-free microwave-assisted method has been described for the synthesis of 3-indolyl-3-hydroxy oxindoles and unsymmetrical 3,3-di(indolyl)indolin-2-ones, offering simplicity and shorter reaction times .

Molecular Structure Analysis

Structural analysis of indolin-2-one derivatives has been facilitated by various spectroscopic techniques. X-ray diffraction data have been used to determine the structure of dipeptide methyl esters derived from the hydroxypyrroloindoline moiety . Computational studies using DFT and HF methods have provided insights into the optimized geometry, bonding parameters, and vibrational spectra of 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one .

Chemical Reactions Analysis

Indolin-2-ones participate in a variety of chemical reactions. They have been used to synthesize hydroxamic acids incorporating 1-((1H-1,2,3-triazol-4-yl)methyl)-3-hydroxyimino-indolin-2-ones, which are potent inhibitors of HDAC2 and exhibit cytotoxicity against cancer cell lines . Reactions with active methylene, bidentates, and other reagents have afforded new spiro heterocyclic systems . Furthermore, indolin-2-ones have been used to prepare complexes with various metals, demonstrating antimicrobial and antioxidant activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of indolin-2-one derivatives are crucial for their potential applications. The spectrophotometric determination of Ni+2 by 3-((2-Hydroxyphenyl)imino)indolin-2-one has been reported, indicating the compound's utility in analytical chemistry . The synthesis of 4-(2-hydroxyethyl)indolin-2-one, an intermediate for dopamine receptor agonists and protein kinase inhibitors, showcases the relevance of indolin-2-one derivatives in drug development .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

- Synthesis and Evaluation for Cancer Treatment : Research on analogs of 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one has shown promise in cancer treatment. A study by Penthala et al. (2010) synthesized novel analogs and evaluated their cytotoxicity against human tumor cell lines, indicating potential as leads for anticancer drug development.

Synthesis Methods

- Microwave Assisted Synthesis : A study by Vuram et al. (2015) described a microwave-assisted, solvent-free method for synthesizing 3-hydroxy oxindoles and unsymmetrical 3,3-di(indolyl)indolin-2-ones, offering advantages in simplicity and reaction time.

ACE Inhibitory and Antihypertensive Effects

- ACE Inhibitors for Hypertension : A study by Kim et al. (1983) synthesized compounds related to 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one that acted as potent angiotensin-converting enzyme (ACE) inhibitors and antihypertensive agents.

Apoptosis Inducing Agents

- Role in Apoptosis and Cancer Therapy : Research by Nagarsenkar et al. (2017) on Umbelliferone–oxindole hybrids, structurally similar to 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one, showed significant in vitro cytotoxic activity and apoptosis induction in cancer cell lines.

Cholinesterase Inhibitors and Antioxidants

- Alzheimer's Disease Treatment : Indoline derivatives, including compounds similar to the subject compound, were studied by Yanovsky et al. (2012) for their potential as cholinesterase inhibitors and antioxidants in Alzheimer's disease treatment.

Synthesis of Spiro Heterocycles

- Spiro Heterocyclic Systems : Abdel-ghany et al. (2000) discussed the synthesis of new spiro heterocyclic systems derived from 3-hydroxy-3(2-oxocyclohexyl)indolin-2-one, highlighting diverse applications in chemical synthesis.

Eigenschaften

IUPAC Name |

3-hydroxy-7-methyl-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-15-7-4-9-18(13-15)27-12-6-11-23-20-16(2)8-5-10-19(20)22(26,21(23)25)14-17(3)24/h4-5,7-10,13,26H,6,11-12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJFFCXTYPYYKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCN2C3=C(C=CC=C3C(C2=O)(CC(=O)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-methylphenyl)-4-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B3008753.png)

![7-(2,5-difluorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B3008765.png)

![(3E)-3-{[(4-fluorophenyl)methoxy]imino}propanenitrile](/img/structure/B3008767.png)

![benzyl 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B3008768.png)

![N-[4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B3008769.png)

![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B3008771.png)